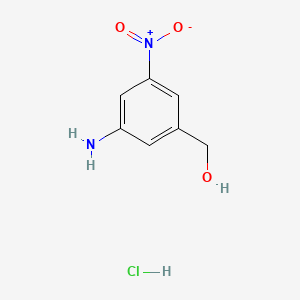
(3-Amino-5-nitrophenyl)methanolhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-5-nitrophenyl)methanolhydrochloride is a chemical compound that features both amino and nitro functional groups attached to a benzene ring, along with a methanol group. This compound is often used in various chemical reactions and research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-nitrophenyl)methanolhydrochloride typically involves the nitration of a suitable precursor, followed by reduction and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced equipment to maintain reaction conditions and ensure safety. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(3-Amino-5-nitrophenyl)methanolhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amino derivatives.
Aplicaciones Científicas De Investigación
(3-Amino-5-nitrophenyl)methanolhydrochloride is utilized in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme interactions and protein modifications.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3-Amino-5-nitrophenyl)methanolhydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Amino-4-nitrophenyl)methanolhydrochloride
- (2-Amino-5-nitrophenyl)methanolhydrochloride
- (4-Amino-3-nitrophenyl)methanolhydrochloride
Uniqueness
(3-Amino-5-nitrophenyl)methanolhydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H9ClN2O3 |
|---|---|
Peso molecular |
204.61 g/mol |
Nombre IUPAC |
(3-amino-5-nitrophenyl)methanol;hydrochloride |
InChI |
InChI=1S/C7H8N2O3.ClH/c8-6-1-5(4-10)2-7(3-6)9(11)12;/h1-3,10H,4,8H2;1H |
Clave InChI |
VRYMOXMAKVRKJI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1N)[N+](=O)[O-])CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















